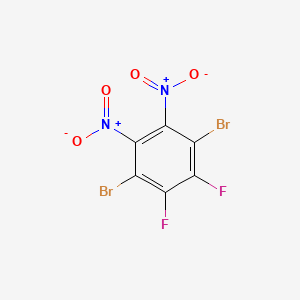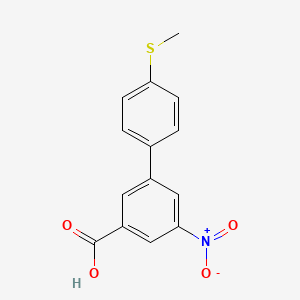
POLY(DICHLOROPHOSPHAZENE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by a backbone consisting of alternating phosphorus and nitrogen atoms connected by alternating single and double covalent bonds . This compound is notable for its unique properties, including its role as a precursor to various polyphosphazenes, which have significant commercial applications .
准备方法
Poly(dichlorophosphazene) can be synthesized through several methods:
Thermal Ring-Opening Polymerization: This method involves the polymerization of hexachlorocyclotriphosphazene (N₃P₃Cl₆) by heating it to approximately 250°C.
Thermal Polycondensation: Another method involves the thermal polycondensation of P-trichloro-N-(dichlorophosphoryl)monophosphazene (Cl₃P=N–P(O)Cl₂).
化学反应分析
Poly(dichlorophosphazene) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in poly(dichlorophosphazene) can be replaced by nucleophiles such as alkoxides, aryloxides, or amines.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are less common, the compound’s reactivity with various reagents suggests potential for such reactions under appropriate conditions.
科学研究应用
Poly(dichlorophosphazene) and its derivatives have a wide range of scientific research applications:
Biomedical Applications: Due to its biocompatibility and biodegradability, poly(dichlorophosphazene) is used in drug delivery systems, tissue engineering, and as a scaffold for cell growth.
Solid Polymer Electrolytes: The compound is used in the development of solid polymer electrolytes for batteries and fuel cells.
Optoelectronic Materials: Poly(dichlorophosphazene) derivatives are employed in the fabrication of optoelectronic devices due to their unique electronic properties.
Aerospace Materials: The compound’s thermal stability and resistance to radiation make it suitable for use in aerospace applications.
作用机制
The mechanism of action of poly(dichlorophosphazene) involves its ability to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles. The flexibility of the polymer backbone, due to the absence of long-range conjugation and low barrier to skeletal free rotation around each phosphorus-nitrogen bond, contributes to its unique properties .
相似化合物的比较
Poly(dichlorophosphazene) can be compared with other similar compounds, such as:
Poly(organophosphazenes): These compounds have direct phosphorus-carbon bonds and are typically prepared from the thermolysis of N-silylphosphoranimines. They differ from poly(dichlorophosphazene) in their synthesis and properties.
Hexachlorocyclotriphosphazene: This compound serves as a precursor for poly(dichlorophosphazene) and other polyphosphazenes. It is characterized by a cyclic structure with alternating phosphorus and nitrogen atoms.
Poly(siloxanes): These polymers have a backbone structure similar to poly(dichlorophosphazene) but consist of alternating silicon and oxygen atoms. They are commercially viable and widely used in various applications.
Poly(dichlorophosphazene) stands out due to its versatility in forming a wide range of derivatives with diverse properties, making it a valuable material in multiple fields .
属性
CAS 编号 |
26085-02-9 |
|---|---|
分子式 |
Cl6N3P3X2 |
分子量 |
347.661 |
同义词 |
dichlorophosphazinepolymer; phosphonitrilechloride,polymer; phosphonitrilepolymer; phosphonitrilicchloridepolymer; poly(nitrilo(dichlorophosphoranylidyne)) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


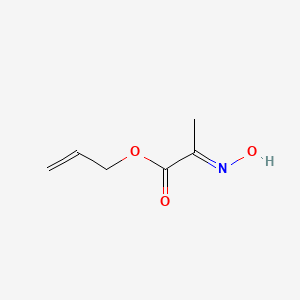
![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)
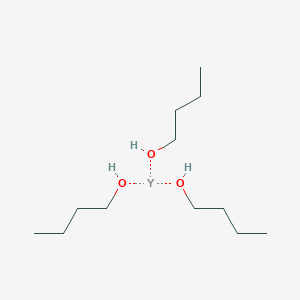
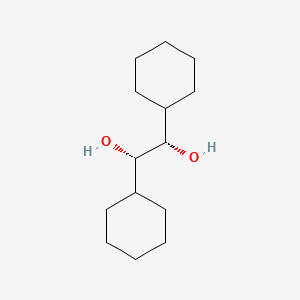
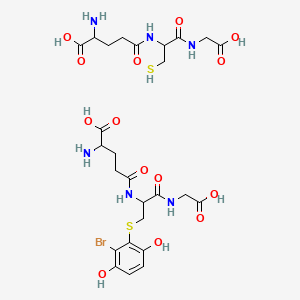
![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)
